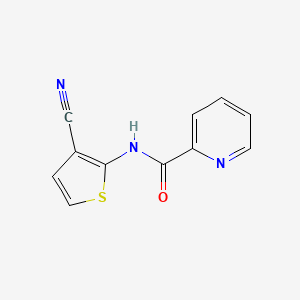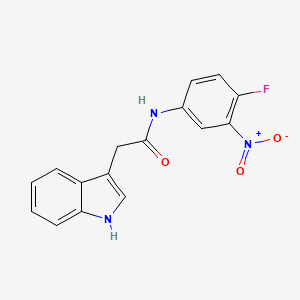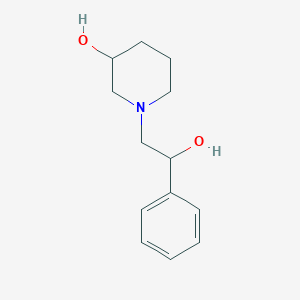
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol
描述
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with phenylethyl alcohol under specific conditions. One common method is the reductive amination of 2-phenylethylamine with piperidin-3-one, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, yielding a simpler piperidine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a dehydroxylated piperidine derivative
Substitution: Formation of various substituted piperidine derivatives
科学研究应用
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group allow the compound to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Phenylethylamine: A compound with a phenylethyl group attached to an amine group.
3-Hydroxypiperidine: A piperidine derivative with a hydroxy group at the third position.
Uniqueness
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol is unique due to the presence of both a hydroxy group and a phenylethyl group on the piperidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
属性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-7-4-8-14(9-12)10-13(16)11-5-2-1-3-6-11/h1-3,5-6,12-13,15-16H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDSNEZYZXMQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333208 | |
| Record name | 1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92197-35-8 | |
| Record name | 1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


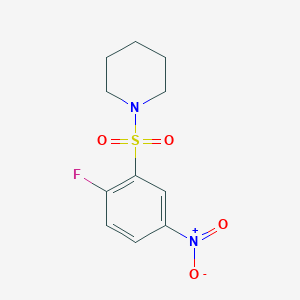
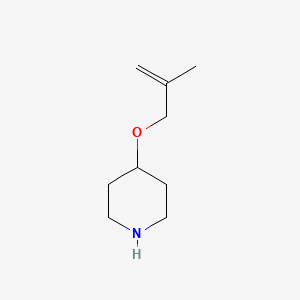
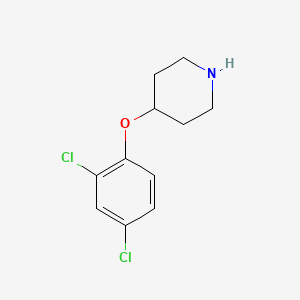


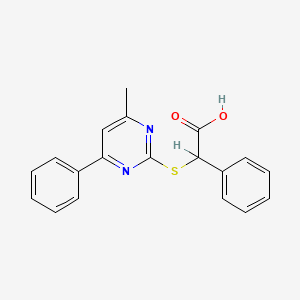
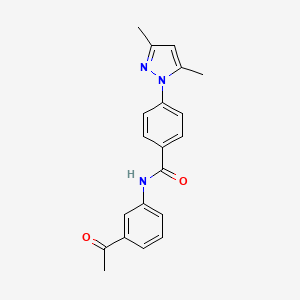
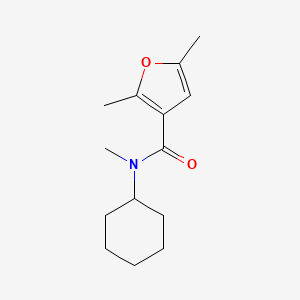
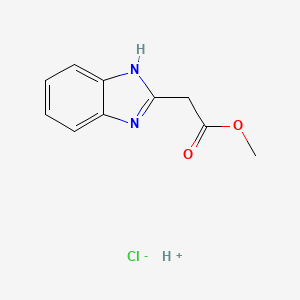
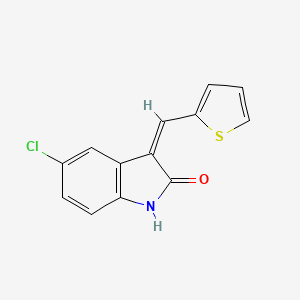
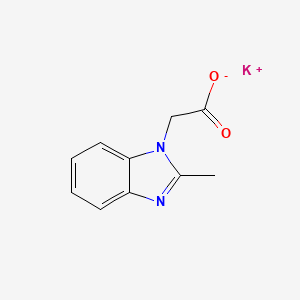
![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)
